molecular formula C9H7F3O2 B2480024 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid CAS No. 1557203-10-7

2,2-Difluoro-3-(4-fluorophenyl)propanoic acid

Cat. No. B2480024
CAS RN: 1557203-10-7
M. Wt: 204.148
InChI Key: OKHVPGAQBZVCJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds, like 2,2-difluoro-3-hydroxyacids, demonstrates the utility of mild and efficient synthesis methods involving selective haloform reactions and base treatments under mild conditions. For instance, long-chain 2,2-difluoro-3-hydroxyacids have been synthesized via the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with base, highlighting a strategy that could be adapted for 2,2-difluoro-3-(4-fluorophenyl)propanoic acid (Jiménez, Bosch, & Guerrero, 2005).

Molecular Structure Analysis

Investigations into the molecular structure of similar fluorinated compounds, such as 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid, have utilized techniques like NMR, FTIR, and Raman spectroscopy, alongside density functional theory and Hartree-Fock studies, to optimize ground-state geometries and vibrational wavenumbers. These methodologies offer insights into the structural intricacies of 2,2-difluoro-3-(4-fluorophenyl)propanoic acid by analogy (Ye et al., 2007).

Chemical Reactions and Properties

Fluorinated compounds undergo a range of chemical reactions, with specific fluorinated groups significantly influencing reactivity and product formation. For example, the synthesis of trifluoromethylated arylpropanoic acids via Friedel-Crafts alkylation demonstrates the potential pathways and transformations applicable to 2,2-difluoro-3-(4-fluorophenyl)propanoic acid, underscoring the role of fluorine in modifying chemical behavior and reactivity (Prakash et al., 2010).

Physical Properties Analysis

The presence of fluorine atoms significantly alters the physical properties of organic compounds, including boiling points, solubility, and stability. Studies on perfluoro compounds, for example, shed light on how fluorination can lead to low surface tensions and impact the solubility of organic molecules in various solvents, which would be relevant for understanding the physical characteristics of 2,2-difluoro-3-(4-fluorophenyl)propanoic acid (Han et al., 2009).

Chemical Properties Analysis

The introduction of fluorine atoms into organic molecules profoundly influences their chemical properties, such as acidity, reactivity, and stability towards hydrolysis and oxidation. The study of compounds like trifluoromethyl cyclohexyl and cyclohexenyl derivatives illustrates the effect of fluorination on increasing stability and altering reactivity, offering parallels to the behavior of 2,2-difluoro-3-(4-fluorophenyl)propanoic acid in chemical contexts (Massicot et al., 2011).

Scientific Research Applications

Safety Evaluation in Food Contact Materials

A safety evaluation of a substance closely related to 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid, namely 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid], was conducted by the European Food Safety Authority (EFSA). The study concluded that there is no safety concern for consumers if the substance is used in specific conditions related to the polymerisation of fluoropolymers (Andon et al., 2011).

Chiral Supercritical Fluid Chromatography

A study on additive-free preparative chiral supercritical fluid chromatography (SFC) of racemic 2,2-dimethyl-3-aryl-propanoic acids, a group including compounds structurally similar to 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid, was performed. This research explored the resolution of these acids without acidic additives, providing insights into more efficient chromatography methods (Wu et al., 2016).

Metabolism and Toxicity Studies

The metabolism and potential toxicity of fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether, a compound related to 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid, were investigated. This study provides insights into the metabolic pathways and potential health implications of similar fluorinated compounds (Spracklin & Kharasch, 1996).

Synthetic Methodologies

Research on a new, mild, and efficient synthesis of 2,2-difluoro-3-hydroxyacids, which are structurally related to 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid, was conducted. This study offers valuable information on novel synthetic pathways that could be applicable to similar compounds (Jiménez, Bosch, & Guerrero, 2005).

Environmental Concerns and Regulations

A study on alternative and legacy perfluoroalkyl substances, including compounds similar to 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid, examined the differences between European and Chinese river/estuary systems. This research is crucial for understanding the environmental impact and regulatory compliance of such compounds (Heydebreck et al., 2015).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,2-difluoro-3-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-7-3-1-6(2-4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHVPGAQBZVCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-3-(4-fluorophenyl)propanoic acid

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